molecular formula C10H22Se2 B14540713 Di(pentan-3-yl)diselane CAS No. 62212-24-2

Di(pentan-3-yl)diselane

Cat. No.: B14540713
CAS No.: 62212-24-2
M. Wt: 300.2 g/mol
InChI Key: RNYKOCRFSHGLER-UHFFFAOYSA-N
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Description

Di(pentan-3-yl)diselane is an organoselenium compound characterized by a diselenide (Se–Se) bond connecting two pentan-3-yl groups. The pentan-3-yl substituent is a branched alkyl chain derived from 3-methylpentane (CAS 96-14-0), as noted in . This compound belongs to the broader class of dialkyl diselenides, which are structurally analogous to dialkyl disulfides but exhibit distinct physicochemical properties due to selenium’s larger atomic radius, lower electronegativity, and weaker bond dissociation energy compared to sulfur. Applications of such compounds span organic synthesis, materials science, and catalysis, though specific studies on this compound are absent in the provided evidence.

Properties

CAS No.

62212-24-2

Molecular Formula

C10H22Se2

Molecular Weight

300.2 g/mol

IUPAC Name

3-(pentan-3-yldiselanyl)pentane

InChI

InChI=1S/C10H22Se2/c1-5-9(6-2)11-12-10(7-3)8-4/h9-10H,5-8H2,1-4H3

InChI Key

RNYKOCRFSHGLER-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)[Se][Se]C(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(pentan-3-yl)diselane typically involves the reaction of pentan-3-yl halides with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction scheme is as follows:

2 R-X + Na2Se2R-Se-Se-R + 2 NaX\text{2 R-X + Na}_2\text{Se}_2 \rightarrow \text{R-Se-Se-R + 2 NaX} 2 R-X + Na2​Se2​→R-Se-Se-R + 2 NaX

where R represents the pentan-3-yl group and X is a halide (e.g., bromide or chloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di(pentan-3-yl)diselane undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in this compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction of this compound can yield selenides.

    Substitution: The pentan-3-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve the use of organometallic reagents like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various alkyl or aryl diselanes.

Scientific Research Applications

Di(pentan-3-yl)diselane has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential anticancer properties and as a precursor for the synthesis of selenium-containing drugs.

    Materials Science: Explored for its potential use in the development of semiconducting materials and catalysts.

Mechanism of Action

The mechanism by which di(pentan-3-yl)diselane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can form selenoenzymes, which play a crucial role in redox reactions and cellular defense mechanisms. The compound may also induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Comparison with Similar Compounds

Research Findings and Limitations

No direct studies on this compound are cited in the provided evidence. However, parallels can be drawn:

  • ’s alkyl chain data provides a basis for predicting steric and solubility trends.

Critical Gaps :

  • No experimental data on this compound’s synthesis, stability, or reactivity.
  • Limited comparative studies between selenium and sulfur analogs in the provided materials.

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